4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Difluoromethyl substituent at position 2.
- 1,3-Dimethyl-1H-pyrazole at position 4.
- Ethyl group at position 1 of the pyrazole ring.
Its molecular formula is C₁₅H₁₅F₂N₅O₂ (MW: 335.32), with a purity of 95% and CAS No. 1006444-98-9 . It serves as a versatile scaffold in medicinal chemistry due to its heterocyclic core, which enhances binding affinity and metabolic stability .
Properties
IUPAC Name |
4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-1-ethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N5/c1-4-21-14-10(6-17-21)9(13(15)16)5-12(18-14)11-7-20(3)19-8(11)2/h5-7,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRNVTMSMRGMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CN(N=C3C)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126971 | |
| Record name | 4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174882-25-7 | |
| Record name | 4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174882-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 266.26 g/mol. Its structure features a difluoromethyl group and a pyrazole moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, highlighting its potential as an anticancer agent and an inhibitor of specific enzymes.
Anticancer Activity
Recent research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit cellular proliferation in several cancer cell lines, including HeLa and HCT116 cells. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.36 | CDK2 Inhibition |
| This compound | HCT116 | 1.8 | CDK9 Inhibition |
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. For example, it demonstrates selective inhibition against CDK2 with a reported IC50 value of 0.36 µM. This selectivity is particularly important for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- Case Study on HeLa Cells : In vitro studies showed that treatment with the compound resulted in significant reductions in cell viability, suggesting potent anticancer effects.
- Selectivity Profile : A comparative analysis indicated that the compound exhibits over 265-fold selectivity for CDK2 compared to CDK9, underscoring its potential as a targeted therapeutic agent.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. Recent advancements in synthetic methodologies have facilitated the development of derivatives with enhanced biological profiles.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-b]Pyridine Core
The biological and physicochemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituent patterns. Key analogs include:
Key Observations :
- Lipophilicity : Chlorophenyl (MW 293.7) and methoxyphenyl (MW 347.32) substituents increase molecular weight and hydrophobicity compared to the dimethylpyrazole group in the target compound .
- Solubility : Ester derivatives (e.g., ethyl acetate in ) exhibit improved solubility over the parent compound.
- Bioactivity : Carboxamide derivatives (e.g., ) are designed for enhanced target binding via hydrogen bonding.
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | ClCF₂H, H₂SO₄, 80°C, 12h | 65–70 | |
| Alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C | 75–80 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 60–65 |
Basic: How can spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents via characteristic shifts:
- Difluoromethyl group: δ ~5.8–6.2 ppm (¹H, t, J = 56 Hz); δ ~110–115 ppm (¹³C, t) .
- Pyrazole methyl groups: δ ~2.5 ppm (s, 6H) .
- IR Spectroscopy : Confirm C-F stretches (1100–1200 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₅F₂N₅ requires m/z 299.1304) .
Advanced: How can researchers resolve low yields during the cyclization step?
Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst Screening : Transition metals (e.g., CuI) or Brønsted acids (p-TsOH) enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity vs. non-polar solvents .
- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions .
Q. Table 2: DoE Results for Cyclization Optimization
| Variable | Range Tested | Optimal Value | Yield Improvement (%) |
|---|---|---|---|
| Temperature | 70–100°C | 85°C | +15 |
| Catalyst Loading | 0–10 mol% | 5 mol% CuI | +20 |
| Reaction Time | 6–24h | 18h | +10 |
Advanced: What role do substituents (e.g., difluoromethyl, pyrazole) play in modulating bioactivity?
Methodological Answer:
Substituents influence electronic and steric properties, affecting target binding:
- Difluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- 1,3-Dimethylpyrazole : Reduces steric hindrance at the 6-position, facilitating interactions with kinase ATP-binding pockets .
- Ethyl Group at 1-Position : Balances solubility and logP values, critical for pharmacokinetics .
Q. Table 3: Comparative Bioactivity of Analogues
| Substituent at 6-Position | Target (e.g., Kinase) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1,3-Dimethylpyrazole | CDK2 | 12 ± 3 | |
| 4-Methoxyphenyl | EGFR | 85 ± 10 | |
| 4-Hydroxyphenyl | VEGFR2 | 220 ± 15 |
Advanced: How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with kinases (e.g., CDK2). The pyrazolo[3,4-b]pyridine core aligns with ATP-binding motifs, while the difluoromethyl group occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. RMSD plots validate pose retention .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analogue design .
Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions : Use uniform ATP concentrations (1 mM) and incubation times (1h) for kinase assays .
- Cell Line Validation : Ensure consistent passage numbers and genetic backgrounds (e.g., HeLa vs. HEK293) .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition datasets) to identify trends obscured by outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
